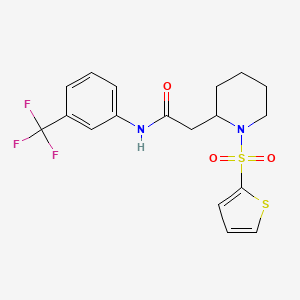

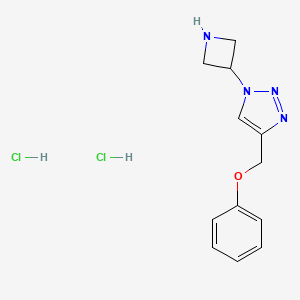

2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)-N-(3-(trifluoromethyl)phenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)-N-(3-(trifluoromethyl)phenyl)acetamide” is a complex organic molecule. It contains a piperidine ring, which is a common motif in many pharmaceuticals and other biologically active compounds. The molecule also features a thiophene ring, which is a sulfur-containing heterocycle that is often found in drugs and other useful compounds. The trifluoromethyl group is a common substituent in medicinal chemistry due to its ability to modulate the properties of a molecule .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a piperidine ring, a thiophene ring, and a trifluoromethylphenyl group. These groups are likely connected by single bonds, and the exact three-dimensional structure would depend on the specific arrangement of these groups .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its size, shape, and the specific functional groups present would all influence its properties .Scientific Research Applications

Synthesis and Biological Activity

Research has focused on synthesizing novel derivatives of this compound to explore their biological activities. A study led by Khalid et al. (2014) reported the synthesis of N-aryl/aralkyl substituted derivatives, evaluating their enzyme inhibition potential against acetylcholinesterase, butyrylcholinesterase, and lipoxygenase enzymes. This investigation highlighted the compound's potential in modulating enzymes relevant to neurodegenerative diseases and inflammation (Khalid et al., 2014).

Anticancer Potential

Significant attention has been given to the anticancer applications of derivatives related to this compound. Al-Said et al. (2011) synthesized a series of novel 1,2-dihydropyridines, thiophenes, and thiazole derivatives containing a sulfone moiety, demonstrating considerable in vitro anticancer activity against the human breast cancer cell line (MCF7), with some compounds showing better activity than the reference drug Doxorubicin (Al-Said et al., 2011).

Antimicrobial and Antibacterial Studies

The antimicrobial and antibacterial properties of compounds structurally similar to the target compound have also been explored. Khalid et al. (2016) synthesized N-substituted derivatives, showing moderate to strong activity against both Gram-negative and Gram-positive bacteria, indicating the potential of these compounds in addressing bacterial infections (Khalid et al., 2016).

Molecular Docking and Cytotoxic Effects

Further research by Eldeeb et al. (2022) delved into the cytotoxic effects of sulfonamide-derived isatins on hepatocellular carcinoma cell lines, showcasing the compound's potential in cancer therapy. This study also utilized molecular docking to validate the interactions with target proteins, offering insights into the mechanistic basis of their anticancer activity (Eldeeb et al., 2022).

Mechanism of Action

Future Directions

Properties

IUPAC Name |

2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19F3N2O3S2/c19-18(20,21)13-5-3-6-14(11-13)22-16(24)12-15-7-1-2-9-23(15)28(25,26)17-8-4-10-27-17/h3-6,8,10-11,15H,1-2,7,9,12H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REHBAMSQEMVWKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)CC(=O)NC2=CC=CC(=C2)C(F)(F)F)S(=O)(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19F3N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-(2-methoxyphenyl)-1,7-dimethyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2809830.png)

![N-(butan-2-yl)-3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2809832.png)

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((4-methyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2809834.png)

![methyl 3-ethyl-5-{[(3-methoxybenzyl)amino]sulfonyl}-1H-pyrazole-4-carboxylate](/img/structure/B2809836.png)

![Ethyl 3-[(3,4,5-trimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2809840.png)

![(4-(4-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone](/img/structure/B2809844.png)

![9-(4-ethoxyphenyl)-1-methyl-3-(2-morpholinoethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2809845.png)